molecular formula C₂₁H₃₀O₂ B020211 Methyl 13-cis-Retinoate CAS No. 16760-45-5

Methyl 13-cis-Retinoate

Cat. No. B020211
CAS RN: 16760-45-5
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-WYSPNRNQSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 13-cis-Retinoate involves the isomerization and esterification of retinoic acid. Methyl all-trans-retinoate is isomerized under fluorescent light in solvents like dimethyl sulfoxide (DMSO), producing various isomers including the 13-cis form. This process yields multiple isomers, which are then purified using high-performance liquid chromatography (HPLC) and characterized by proton nuclear magnetic resonance and chemical methods (Halley & Nelson, 1979). Additionally, the esterification of 13-cis-retinoic acid with alcohols, using dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst, has been reported to successfully produce 13-cis-retinoate esters (Xiang Jian-nan, 2008).

Molecular Structure Analysis

The molecular structure of Methyl 13-cis-Retinoate and its isomers has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies provide insights into the conformation, crystal structure, and molecular orientation of these compounds, offering a basis for understanding their chemical behavior and reactivity (Wei Yi et al., 2011).

Chemical Reactions and Properties

The chemical properties of Methyl 13-cis-Retinoate are influenced by its ability to undergo various reactions, including isomerization and photo-degradation. Isomerization between the all-trans and 13-cis forms can be catalyzed by certain thiol-containing compounds, demonstrating the compound's reactivity towards sulfhydryl groups (Shih et al., 1986). Furthermore, Methyl 13-cis-Retinoate exhibits photo-sensitivity, with its isomerization rate being influenced by solvent polarity and exposure to light (Halley & Nelson, 1979).

Physical Properties Analysis

The physical properties of Methyl 13-cis-Retinoate, such as solubility and photostability, have been the subject of research. Studies have shown that its solubility can be significantly enhanced through complexation with cyclodextrins, which also improves its photostability, a crucial factor for its handling and storage (K. Yap et al., 2005).

Chemical Properties Analysis

Investigations into the chemical properties of Methyl 13-cis-Retinoate reveal its reactivity, particularly in the context of isomerization and interactions with various catalysts. The nonenzymatic isomerization catalyzed by sulfhydryl groups highlights the compound's sensitivity to chemical environments, which can lead to transformations affecting its chemical and biological properties (T. Shih et al., 1986).

Scientific Research Applications

  • Oncology and Cancer Prevention : 13-cis-retinoic acid shows potential as a biological response modifier for treating various skin malignancies and in preventing human cancer. It has been found effective in inhibiting bladder cancer development in rats, suggesting its potential use in cancer prevention and treatment (Meyskens, Goodman, & Alberts, 1985); (Squire, Sporn, Brown, Smith, Wenk, & Springer, 1977).

  • Dermatological Applications : In dermatology, topical retinoids like 13-cis-retinoic acid inhibit leukotriene-B4-induced migration of polymorphonuclear leukocytes into human skin. This suggests its potential as a safer alternative to systemic retinoids for skin conditions (Wozel, Chang, Zultak, Czarnetzki, Happle, Barth, & Kerkhof, 2004).

  • Pharmacological Research and Drug Development : The compound has been studied in pharmacological research for its properties and applications. For instance, high-performance liquid chromatography has been used to separate and identify its geometric isomers, providing valuable information for drug discovery and development (Mckenzie, Hellwege, Mcgregor, Rockley, Riquetti, & Nelson, 1978).

  • Biochemical and Metabolic Studies : Studies have also explored its role as an endogenous compound in human serum and its metabolism. For example, it is found that 13-cis-retinoic acid is an endogenous compound in human serum, with implications for understanding its role in human biology and potential therapeutic applications (Tang & Russell, 1990).

Safety And Hazards

Methyl 13-cis-Retinoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child .

Future Directions

Retinoids, including Methyl 13-cis-Retinoate, have been extensively studied for their roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . Future research may focus on further understanding the biochemistry of retinoids, their mechanisms of action, and their potential therapeutic applications .

properties

IUPAC Name

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-WYSPNRNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-cis Retinoic Acid Methyl Ester

CAS RN

16760-45-5
Record name 13-cis-Methyl retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016760455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AM McCormick, KDO Kroll, JL Napoli - Biochemistry, 1983 - ACS Publications
Anne M. McCormick,* Kim D’Ortona Kroll, and Joseph L. Napoli abstract: The liver and intestinal metabolites of orally dosed 13-cis-[11-3H] retinoic acid were analyzed in normal and 13-…
Number of citations: 70 pubs.acs.org
JL Napoli - Methods in enzymology, 1986 - Elsevier
… flow rate of 20 ml/min (methyl 13-cis-retinoate and methyl all-trans-retinoate coelute in 3.1 … and a helium flow rate of 50 ml/min (methyl 13-cis-retinoate elutes in 8 min and methyl all-trans…
Number of citations: 121 www.sciencedirect.com
BA Halley, EC Nelson - … Journal for Vitamin and Nutrition research …, 1979 - europepmc.org
… Methyl 13-cis-retinoate forms maximally after two hours in heptane, then decrease in concentration by one-half to about the same level maximally formed in dimethyl sulfoxide. The …
Number of citations: 12 europepmc.org
KA Humphries, RW Curley - Pharmaceutical research, 1991 - Springer
… Methyl retinoate (Me-1) and methyl 13-cis-retinoate (Me-2) were prepared by the reaction of retinoic acid with diazomethane generated in the usual manner from Nmethyl-N-nitroso-p-…
Number of citations: 7 link.springer.com
NL Rockley, MG Rockley, BA Halley, EC Nelson - Methods in enzymology, 1986 - Elsevier
Publisher Summary This chapter discusses the fourier transform infrared (FTIR) spectroscopy of retinoids, and presents the FTIR spectra of 15 retinoids along with band positions which …
Number of citations: 8 www.sciencedirect.com
JB Williams, JL Napoli - Proceedings of the National …, 1985 - National Acad Sciences
… ; 45:55, vol/vol); methyl 13-cis-retinoate eluted in 19 ml. Methyl retinoate was reapplied to … ; 1:99, vol/vol) in 15 ml; methyl 13-cis-retinoate eluted in 11 ml; retinol, methyl 4-oxoretinoate, …
Number of citations: 182 www.pnas.org
JL Napoli, BC Pramanik, JB Williams, MI Dawson… - Journal of Lipid …, 1985 - Elsevier
… To avoid such contamination, the elution positions of methyl 13-cis-retinoate and methyl all-trans- … Methyl 13-cis-retinoate (1) and methyl all-tram-retinoate (2) were eluted from a normal-…
Number of citations: 158 www.sciencedirect.com
NL Rockley, BA Halley, MG Rockley, EC Nelson - Analytical biochemistry, 1983 - Elsevier
The Fourier transform infrared spectra of 15 purified retinoids were compared. Retinoids with conjugated CO groups revealed the presence of a band between 1730 and 1630 cm −1 . …
Number of citations: 16 www.sciencedirect.com
SH Cherng, Q Xia, LR Blankenship… - Chemical research in …, 2005 - ACS Publications
… Humphries and Curley ( 53) reported that photooxygenation of triplet-sensitized retinyl acetate, methyl retinoate, and methyl 13-cis-retinoate resulted in one major peroxide product. …
Number of citations: 60 pubs.acs.org
PP Fu, SH Cheng, L Coop, Q Xia, SJ Culp… - … Science and Health …, 2003 - Taylor & Francis
… Photooxygenation of triplet-sensitized RA, methyl retinoate, and methyl 13-cis-retinoate resulted in one major peroxide product Citation[101]. The rate of product formation was …
Number of citations: 72 www.tandfonline.com

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